Zyklon-Hexanon

Cyclohexenones are a class of organic compounds characterized by the presence of a six-membered ring with one or more ketone functional groups attached to it. These compounds play crucial roles in various chemical and industrial applications due to their unique structural features. Structurally, cyclohexenones can be monosubstituted or polysubstituted, depending on the position and number of ketone functionalities.

The most common isomer, trans-cyclohexenone, is a colorless liquid with a distinctive odor. It serves as an important intermediate in the synthesis of numerous organic compounds and fragrances due to its reactivity towards nucleophiles and electrophiles. Additionally, cyclohexenones are used in the production of dyes, pharmaceuticals, and cosmetics.

In terms of chemical reactions, these compounds can undergo various transformations such as hydrogenation, reduction, and oxidation. The ketone functionality makes them prone to enolization, leading to the formation of cyclic enols, which further influences their reactivity. Research into cyclohexenones continues, driven by their potential applications in green chemistry processes aimed at reducing environmental impact.

Overall, cyclohexenones represent a versatile group of compounds with broad applications in chemical synthesis and beyond, making them an essential component in the diverse world of organic chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

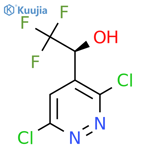

|

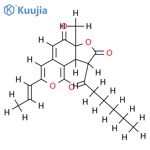

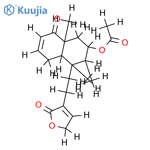

18-Hydroxyballonigrin | 69075-71-4 | C20H24O5 |

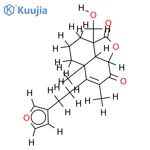

|

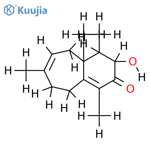

9alpha,11,12-trihydroxydrim-7-en-6-one | 192566-65-7 | C15H24O4 |

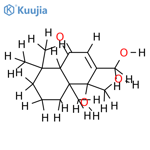

|

9-octanoyl-3-((E)-1-propenyl)-6a-methyl-9,9a-dihydro-6aH-furo[2,3-h]isochromene-6,8-dione | 1004537-76-1 | C23H28O5 |

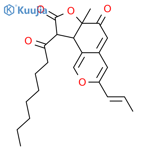

|

monasfluore A | 1004537-75-0 | C21H24O5 |

|

Perforenone A | 57566-99-1 | C15H22O2 |

|

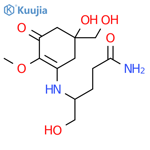

5-Hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxo-1-cyclohexen-1-yl]amino]pentanamide | 85769-64-8 | C13H22N2O6 |

|

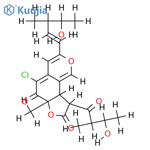

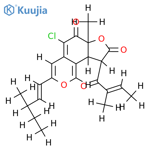

chaetomugilin M | 1187848-04-9 | C23H27ClO7 |

|

(+)-7beta-acetoxy-4-oxo-18-nor-2,13-clerodadien-16,15-olide | 159721-32-1 | C21H28O5 |

|

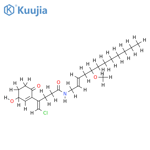

Dexymalyngamide C | 96845-20-4 | C24H38ClNO4 |

|

12-dehydroxychaetomugilin N | 1187848-06-1 | C23H25ClO5 |

Verwandte Literatur

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte